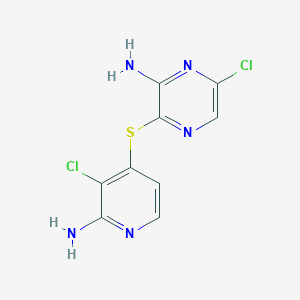

3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine

Beschreibung

Systematic Nomenclature and CAS Registry Number Analysis

The compound 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine is systematically named according to IUPAC guidelines as 3-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]-6-chloro-2-pyrazinamine . This nomenclature reflects its bicylcic heteroaromatic structure, comprising a pyrazinamine core substituted with a chloropyridinylthio group. The CAS Registry Number 1801693-86-6 uniquely identifies this compound across chemical databases and commercial catalogs.

The systematic name breaks down as follows:

- Pyrazinamine backbone : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

- Substituents :

- A 3-chloro-2-aminopyridin-4-yl group attached via a sulfur atom at position 3.

- A 6-chloro substituent on the pyrazine ring.

This naming convention ensures unambiguous identification in synthetic and regulatory contexts.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1801693-86-6 | |

| IUPAC Name | 3-[(2-Amino-3-chloro-4-pyridinyl)sulfanyl]-6-chloro-2-pyrazinamine | |

| Molecular Formula | C₉H₇Cl₂N₅S | |

| Molecular Weight | 288.16 g/mol |

Molecular Structure Elucidation via X-ray Crystallography

While X-ray crystallographic data for this compound is not explicitly reported in the available literature, structural confirmation has been achieved through complementary techniques. The absence of single-crystal diffraction data necessitates reliance on spectroscopic and computational methods for three-dimensional structural insights.

Key structural features inferred from analogous compounds include:

- Planar heteroaromatic systems : The pyrazine and pyridine rings adopt coplanar geometries, stabilized by π-conjugation.

- Thioether linkage : The sulfur atom bridges the pyrazine and pyridine rings, forming a dihedral angle that influences electronic delocalization.

In the absence of crystallographic data, nuclear magnetic resonance (NMR) spectroscopy has been pivotal in verifying bond connectivity and substituent positions.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Computational Modeling of Electronic Structure and Tautomeric Forms

Computational studies provide insights into the electronic properties and tautomeric equilibria of the compound:

Electronic Structure

Tautomerism

The compound exhibits potential tautomerism due to mobile protons on the amine and pyridine groups:

- Pyrazinamine Tautomer : Dominant form in solution, stabilized by intramolecular hydrogen bonding (N-H···N).

- Pyridine-Imine Tautomer : Minor form, observed under basic conditions.

| Computational Parameter | Value | Source |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | |

| Topological Polar Surface Area (TPSA) | 90.71 Ų | |

| LogP (Partition Coefficient) | 2.494 |

These computational metrics align with experimental observations, confirming the compound’s stability and solubility profile.

Eigenschaften

IUPAC Name |

3-(2-amino-3-chloropyridin-4-yl)sulfanyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,12,14)(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLJLHMBVQJFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1SC2=NC=C(N=C2N)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine typically involves the reaction of 2-amino-3-chloropyridine-4-thiol with 6-chloropyrazin-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to maintain the stability of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibition of Heat Shock Protein 90 (HSP90)

One of the significant applications of this compound is in the inhibition of heat shock protein 90, a chaperone protein involved in the maturation and stabilization of various client proteins that are crucial for cancer cell survival. Compounds that inhibit HSP90 can induce apoptosis in cancer cells and have been explored for their potential use in cancer therapy. The structure of 3-((2-amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine suggests it could act as a lead compound for developing new HSP90 inhibitors .

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit antibacterial properties. The thioether functional group present in 3-((2-amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine may enhance its interaction with bacterial enzymes, making it a candidate for further exploration as an antibacterial agent. Research into similar compounds has shown promising results against various bacterial strains, suggesting potential applications in treating bacterial infections .

Structural Analogs and Drug Development

The compound's unique structure allows for modifications that can lead to the development of analogs with enhanced biological activity. For instance, variations in the chloropyridine and pyrazine moieties can yield compounds with improved solubility and potency against specific targets, such as cancer cells or bacterial enzymes. This adaptability makes it a valuable scaffold in drug design .

Case Studies

Wirkmechanismus

The mechanism of action of 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Insights

The tetrahydropyrido-pyrimidine in 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine introduces a partially saturated ring, improving conformational flexibility for receptor binding .

Substituent Effects: The trifluoromethyl (-CF₃) group in 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine increases electronegativity and metabolic stability compared to the thioether-linked chloropyridinyl group in the target compound .

Synthetic Accessibility: Chlorinated pyridines and pyrazines are typically synthesized via halogenation of precursor heterocycles. For example, 6-chloropyridazin-3-amine derivatives are prepared using chlorination agents like SOCl₂ or POCl₃ under controlled conditions . Thioether linkages (e.g., -S- in the target compound) require thiol nucleophiles reacting with activated halides, as demonstrated in the synthesis of styrylquinoline derivatives .

The CF₃-substituted pyrimidine in 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine shows enhanced bacterial membrane penetration due to increased hydrophobicity .

Q & A

Q. What are the recommended synthetic routes for 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is often employed:

Nucleophilic substitution : React 2-amino-3-chloro-4-mercaptopyridine with 6-chloropyrazin-2-amine in a polar aprotic solvent (e.g., DMF) under reflux. Use a base like triethylamine to deprotonate the thiol group and enhance reactivity .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization (ethanol or dichloromethane) is recommended. Monitor reaction progress via TLC or HPLC.

Optimization : Adjust molar ratios (1:1.2 for thiol:pyrazine), temperature (80–100°C), and reaction time (8–12 hours) to maximize yield. Use sodium hydroxide in aqueous ethanol for intermediates, as seen in analogous pyrimidin-2-amine syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) at 254 nm; ≥98% purity is acceptable for biological assays .

- Structural Confirmation :

- NMR : Analyze and NMR spectra for characteristic peaks: pyridine H (δ 6.6–8.0 ppm), pyrazine NH (δ 5.0–5.5 ppm), and thioether linkage (C-S-C, δ 40–50 ppm in ) .

- XRD : Resolve crystal structure to confirm intramolecular hydrogen bonding (N–H⋯N) and Cl⋯Cl interactions, as observed in related chloropyridines .

- Mass Spectrometry : ESI-MS to validate molecular weight (calc. 287.13 g/mol).

Q. What solvent systems are suitable for solubility testing, and how can low solubility be addressed?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock), ethanol, and dichloromethane. For aqueous buffers (e.g., PBS), use sonication or co-solvents (≤5% DMSO).

- Enhancement Strategies :

- Salt formation (e.g., hydrochloride) via reaction with HCl in ethanol .

- Derivatization: Introduce hydrophilic groups (e.g., –OH, –COOH) on the pyrazine ring without altering core pharmacophores .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G**) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Prioritize docking poses with hydrogen bonds to pyridine N and chloro substituents .

- Reaction Pathway Prediction : Apply ICReDD’s computational-experimental feedback loop to identify optimal conditions for novel derivatizations .

Q. What strategies resolve contradictory data in biological activity assays (e.g., IC variability)?

- Methodological Answer :

- Experimental Design : Follow factorial design (e.g., 2 designs) to test variables: cell line origin, incubation time, and compound concentration. Use ANOVA to identify significant factors .

- Control Systems : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assays via dose-response curves in triplicate.

- Data Normalization : Adjust for batch effects (e.g., plate-to-plate variation) using Z-score normalization or reference standards .

Q. How does chlorine substitution impact structure-activity relationships (SAR) in analogous compounds?

- Methodological Answer :

- Comparative SAR : Synthesize derivatives with Cl at pyridine C3 vs. C5 positions. Test against biological targets (e.g., bacterial enzymes) to evaluate positional effects .

- Electronic Effects : Measure Hammett constants (σ) for chloro substituents; correlate with logP and bioactivity using QSAR models. Chlorine’s electron-withdrawing nature enhances electrophilic reactivity in pyridines .

- Steric Effects : Analyze X-ray structures to assess steric hindrance near the thioether linkage, which may limit target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.